Cas no 307346-44-7 (N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide)

N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a specialized organic compound with significant synthetic utility. It exhibits high purity and stability, making it suitable for research and development applications in the fields of medicinal chemistry and organic synthesis. This compound offers unique structural features that facilitate targeted functionalization and can contribute to the development of novel bioactive molecules.
N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide structure
307346-44-7 structure
Product Name:N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
CAS No:307346-44-7
MF:C23H20N4O2
MW:384.430504798889
CID:6437166
Update Time:2025-07-20

N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
    • (E)-N-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
    • 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[(2-ethoxyphenyl)methylene]hydrazide
    • Inchi: 1S/C23H20N4O2/c1-2-29-22-10-6-5-9-19(22)15-24-27-23(28)21-14-20(25-26-21)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,2H2,1H3,(H,25,26)(H,27,28)
    • InChI Key: HPTJPNOMXFRLJV-UHFFFAOYSA-N
    • SMILES: N1C(C2=CC=C3C(=C2)C=CC=C3)=CC(C(NN=CC2=CC=CC=C2OCC)=O)=N1

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N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide Related Literature

Additional information on N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Professional Introduction to N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide (CAS No. 307346-44-7)

N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a sophisticated organic compound with a molecular structure that exhibits significant potential in the field of pharmaceutical chemistry. This compound, identified by its CAS number 307346-44-7, has garnered attention due to its unique chemical properties and its potential applications in the development of novel therapeutic agents. The molecular framework of this compound consists of several key functional groups, including an ethoxyphenyl group, a naphthalenyl group, and a pyrazole core, which contribute to its diverse chemical reactivity and biological activity.

The ethoxyphenyl group, specifically the 2-ethoxyphenyl moiety, plays a crucial role in modulating the electronic and steric properties of the molecule. This group is known for its ability to enhance binding affinity to biological targets, making it a valuable component in drug design. The presence of the naphthalen-2-yl group further contributes to the compound's complexity and functionality. Naphthalene derivatives are widely recognized for their role in medicinal chemistry due to their stability and ability to interact with various biological receptors.

The central pyrazole core of N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is another critical feature that influences its pharmacological properties. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. The carbohydrazide functional group at the 5-position of the pyrazole ring adds another layer of reactivity, enabling various chemical modifications that can fine-tune the biological activity of the compound.

Recent advancements in computational chemistry have allowed researchers to predict the biological activity of N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide with high accuracy. Molecular docking studies have revealed that this compound exhibits promising interactions with several protein targets, including enzymes and receptors involved in critical biological pathways. These interactions suggest potential therapeutic applications in areas such as oncology and inflammatory diseases.

In vitro studies have demonstrated that N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide possesses significant inhibitory activity against various enzymes associated with cancer cell proliferation. The compound's ability to disrupt key signaling pathways has been highlighted in several research publications, underscoring its potential as a lead compound for further drug development. Additionally, preliminary toxicology studies indicate that this compound exhibits favorable safety profiles, making it a promising candidate for clinical translation.

The synthesis of N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yields but also minimize side reactions, resulting in a pure and highly active final product.

The versatility of N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is further highlighted by its ability to undergo various chemical modifications. Researchers have explored different derivatives of this compound by introducing additional functional groups or altering the substitution patterns on the aromatic rings. These modifications have led to the discovery of new analogs with enhanced biological activity and improved pharmacokinetic properties.

The impact of this compound on drug discovery is significant, particularly in the context of developing targeted therapies for complex diseases. By leveraging its unique structural features and biological activity, researchers aim to design molecules that can selectively interact with disease-causing targets while minimizing side effects. This approach aligns with the growing trend toward personalized medicine, where therapeutic agents are tailored to individual patients based on their specific genetic and molecular profiles.

Future research directions for N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-y l)-1H-pyrazole -5-carbohydrazide include exploring its mechanism of action in greater detail and conducting preclinical studies to evaluate its efficacy and safety in animal models. Additionally, computational modeling techniques will continue to play a vital role in optimizing the compound's structure for improved pharmacological properties. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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